molecular formula C10H19NO3 B13671007 tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

Cat. No.: B13671007
M. Wt: 201.26 g/mol
InChI Key: KXNPTSIIVCAMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclopropane ring, and a hydroxymethyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions . Its stereochemistry, such as the (1R,2S) configuration noted in , significantly influences its reactivity and applications in asymmetric synthesis . The compound’s molecular formula is C₉H₁₇NO₃ (MW: 187.24), with a CAS registry number of 170299-61-3 .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

KXNPTSIIVCAMOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CO

Origin of Product

United States

Preparation Methods

Reductive Cyclopropanation Route

This method is based on the de Meijere variant of the Kulinkovich reaction:

  • Step 1: Start from N,N-dibenzyl-2-benzyloxyacetamide.
  • Step 2: Subject to reductive cyclopropanation to introduce the cyclopropyl ring.
  • Step 3: Subsequent functional group manipulations (hydrolysis, reduction, and protection) yield the target carbamate.

Key Features:

  • Allows for the construction of the cyclopropyl core with functional handles.
  • The reaction sequence is robust for producing substituted cyclopropyl derivatives.

Monohydrolysis and Curtius Degradation

This alternative method uses commercially available diethyl cyclopropane-1,1-dicarboxylate:

  • Step 1: Monohydrolyze the diester to obtain the monoacid.
  • Step 2: Subject the monoacid to Curtius rearrangement, generating an isocyanate intermediate.
  • Step 3: Trap the isocyanate with tert-butyl alcohol, forming the Boc-protected carbamate.
  • Step 4: Reduce the remaining ester to a hydroxymethyl group.

Key Features:

  • Employs readily available starting materials.
  • Curtius rearrangement efficiently introduces the carbamate functionality.

Direct Boc Protection of Aminocyclopropylmethanol

For closely related structures, direct Boc protection is efficient:

  • Step 1: Dissolve 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride in tetrahydrofuran (THF).
  • Step 2: Add triethylamine at 0°C to neutralize the hydrochloride.
  • Step 3: Add di-tert-butyl dicarbonate (Boc2O) dropwise at 0°C.
  • Step 4: Stir overnight at room temperature.
  • Step 5: Work up by extraction and purification to yield the Boc-protected product.

Typical Yields and Conditions:

Step Reagents/Conditions Yield
Aminocyclopropylmethanol + Boc2O THF, triethylamine, 0°C to RT, overnight ~100%
Reductive cyclopropanation N,N-dibenzyl-2-benzyloxyacetamide, Ti(OR)4 Moderate
Curtius rearrangement Diethyl cyclopropane-1,1-dicarboxylate, DPPA Good
Method Starting Material Key Steps Advantages Limitations Reported Yield
Reductive Cyclopropanation N,N-dibenzyl-2-benzyloxyacetamide Kulinkovich, reduction Modular, functionalizable Multi-step, expensive Moderate
Monohydrolysis/Curtius Diethyl cyclopropane-1,1-dicarboxylate Hydrolysis, rearrangement Readily available inputs Curtius safety needed Good
Direct Boc Protection 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride Boc2O, base, extraction Simple, high yielding Requires pure amine ~100%
  • The direct Boc protection method is widely favored for its operational simplicity and high yields, especially when the aminocyclopropylmethanol precursor is accessible.
  • The reductive cyclopropanation and Curtius rearrangement strategies are preferred when more complex substitution patterns or ring systems are required, offering flexibility for medicinal chemistry applications.
  • Industrial-scale production methods are rarely detailed in open literature but are believed to follow similar principles, with optimization for safety and scalability.

The preparation of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate can be accomplished through several synthetic routes, each with distinct advantages. Direct Boc-protection of aminocyclopropylmethanol is the most straightforward for simple derivatives, while more elaborate ring-formation methods are employed for advanced intermediates. Selection of the optimal method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is a chemical compound featuring a tert-butyl group and a cyclopropyl ring with a hydroxymethyl substituent. It has a carbamate functional group, which contributes to its biological activity and reactivity in synthesis.

Applications

  • Medicinal Chemistry this compound can serve as a pharmacophore in drug design, potentially leading to new therapeutic agents. Studies have shown that compounds with similar structures can act as enzyme inhibitors or modulators of receptor activity, suggesting applications in treating various diseases. Research indicates that it possesses significant biological activity, particularly in drug development, because the carbamate group enhances the stability and bioavailability of potential therapeutic agents.
  • Organic Synthesis The compound is used as a building block in organic synthesis. The carbamate group's reactivity allows it to undergo hydrolysis, transesterification, and other nucleophilic substitution reactions. The cyclopropyl moiety also contributes to unique reactivity patterns due to its strained structure. It is also used as an intermediate in the synthesis of spirocyclopropanated analogs of insecticides such as Thiacloprid and Imidacloprid.
  • Agrochemicals : This compound is used in the synthesis of agrochemicals and other industrial chemicals.

Research

Studies on the interactions of this compound with biological targets are ongoing. Preliminary findings suggest that the compound may interact with specific enzymes and receptors, potentially inhibiting their activity or altering their conformation. This interaction profile could be crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is not well-documented. as a carbamate derivative, it may exert its effects through interactions with enzymes or receptors in biological systems. The molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound is structurally analogous to several cyclopropylmethyl carbamates, differing in substituent positions and stereochemistry:

Compound Name Substituent Position Stereochemistry Molecular Formula Molecular Weight CAS Number
tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate (Target) Hydroxymethyl on cyclopropane (1R,2S) C₉H₁₇NO₃ 187.24 170299-61-3
tert-Butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate Hydroxymethyl on cyclopropane Not specified C₁₀H₁₉NO₃ 201.27 153248-46-5
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate Hydroxymethyl on cyclopropane (1S,2S) C₉H₁₇NO₃ 187.24 MFCD09800842
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate Hydroxymethyl on ethyl chain Not specified C₁₁H₂₁NO₃ 215.29 1934483-16-5

Key Observations :

  • Stereochemistry: The (1R,2S) configuration () enhances chiral specificity in drug intermediates, whereas non-specified isomers (e.g., ) may lack such precision .
  • Substituent Position : Placement of hydroxymethyl on the cyclopropane (Target) vs. an ethyl chain () alters solubility and hydrogen-bonding capacity, impacting biological activity .
Physical and Chemical Properties
Property Target Compound tert-Butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
Boiling Point (°C) 317.0 (Predicted) Not reported 326.6 ± 15.0
Density (g/cm³) 1.071 ± 0.06 Not reported 1.062 ± 0.06
pKa 12.86 ± 0.46 Not reported 12.91 ± 0.46
Melting Point (°C) Not reported Not reported 131–133 (for related compound)

Key Observations :

  • Longer alkyl chains (e.g., ethyl in ) increase molecular weight and boiling points due to enhanced van der Waals interactions .
  • The Boc group’s acid-labile nature is consistent across all compounds, enabling selective deprotection in acidic conditions .
Commercial Availability and Handling
  • Target Compound : Available from Thermo Scientific (CAS 170299-61-3) at 97% purity .
  • Analogues : lists tert-butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate at $5,000/0.1 g, highlighting the cost premium for stereochemically pure intermediates .
  • Hazards : Compounds in this class (e.g., ) may cause skin/eye irritation, necessitating PPE during handling .

Biological Activity

Tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate, commonly referred to as M4 , is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of M4, focusing on its mechanisms, effects on cellular viability, and implications for therapeutic applications.

Chemical Structure and Properties

M4 is characterized by its unique structure, which includes a tert-butyl group and a cyclopropyl moiety. The chemical formula is represented as follows:

  • Chemical Formula : C12_{12}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 225.29 g/mol

The presence of the hydroxymethyl group contributes to its solubility and reactivity, making it an interesting candidate for biological studies.

Research indicates that M4 exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses. The compound has been shown to act as both a β-secretase and acetylcholinesterase inhibitor, which are critical pathways in the context of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that M4 can significantly improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. Specifically:

  • Cell Viability : When astrocytes were treated with Aβ (1-42), cell viability dropped to approximately 43.78%. However, co-treatment with M4 improved cell viability to about 62.98%, indicating protective effects against Aβ-induced toxicity .
  • Cytokine Production : M4 treatment resulted in reduced levels of TNF-α, a pro-inflammatory cytokine, suggesting an anti-inflammatory action. However, the reduction was not statistically significant compared to controls .

In Vivo Studies

In vivo experiments involving scopolamine-induced oxidative stress models further elucidated the biological activity of M4:

  • Oxidative Stress Markers : M4 treatment led to decreased malondialdehyde (MDA) levels in brain homogenates, indicating reduced lipid peroxidation compared to untreated scopolamine groups .
  • Comparative Analysis : Although M4 showed some protective effects, it was less effective than galantamine in reducing oxidative stress markers, highlighting the need for further optimization of its bioavailability in the brain .

Summary of Biological Activity

The following table summarizes the key findings regarding the biological activity of M4:

Parameter M4 Treatment Control (Aβ Only) Significance
Cell Viability (%)62.9843.78p < 0.05
TNF-α LevelsDecreasedIncreasedNot statistically significant
MDA LevelsReducedIncreasedp < 0.05

Case Studies and Applications

Several studies have investigated the potential therapeutic applications of M4:

  • Neuroprotection : The dual inhibition of β-secretase and acetylcholinesterase positions M4 as a candidate for Alzheimer's disease treatment by potentially reducing amyloid plaque formation and improving cholinergic signaling.
  • Anti-inflammatory Effects : The ability to modulate cytokine production suggests that M4 may have broader applications in treating inflammatory conditions beyond neurodegeneration.

Q & A

Basic Question: What are the optimal synthetic routes for tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves introducing a Boc (tert-butoxycarbonyl) protecting group to a cyclopropane-containing amine. A common route is the reaction of di-tert-butyl dicarbonate (Boc₂O) with the amine precursor (e.g., [2-(hydroxymethyl)cyclopropyl]methylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl byproducts . Key parameters include:

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
  • Purification: Column chromatography or recrystallization improves purity (>95% by HPLC) .

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopropane protons (δ ~0.5–1.5 ppm). Hydroxymethyl protons appear at δ ~3.5–4.0 ppm .
  • X-Ray Crystallography: SHELX programs (e.g., SHELXL) resolve cyclopropane ring geometry and stereochemistry. For example, the cyclopropane’s C-C bond lengths (~1.54 Å) and angles (~60°) validate strain analysis .

Advanced Question: How does the hydroxymethylcyclopropane moiety influence reactivity in downstream modifications?

Methodological Answer:
The hydroxymethyl group enables regioselective functionalization:

  • Oxidation: TEMPO/NaClO₂ converts the hydroxymethyl to a carbonyl group, useful for cross-coupling reactions .
  • Protection: Silylation (e.g., TBSCl) stabilizes the hydroxyl group during nucleophilic substitutions .
  • Steric Effects: The cyclopropane ring’s rigidity restricts conformational flexibility, impacting regioselectivity in Suzuki-Miyaura couplings .

Advanced Question: What strategies mitigate discrepancies in biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity: HPLC-MS ensures >98% purity; residual solvents (e.g., DCM) can inhibit enzyme activity .
  • Stereochemistry: Chiral HPLC or Mosher ester analysis confirms enantiopurity (e.g., (1S,2S)- vs. (1R,2R)-cyclopropane), as stereoisomers exhibit differing binding affinities .
  • Assay Conditions: Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting receptor interactions .

Advanced Question: How can computational modeling predict this compound’s interaction with enzymatic targets?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The cyclopropane’s strain energy (~27 kcal/mol) influences binding pocket compatibility .
  • MD Simulations: GROMACS assesses conformational stability; the hydroxymethyl group’s hydrogen bonding with catalytic residues (e.g., Ser-OH in hydrolases) is critical .
  • DFT Calculations: Gaussian09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .

Advanced Question: What experimental approaches resolve contradictions in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Variable-Temperature NMR: Detects ring-flipping dynamics in cyclopropane (e.g., coalescence temperature analysis) .
  • SC-XRD vs. Powder XRD: Single-crystal X-ray diffraction (SC-XRD) confirms solid-state geometry, while NOESY NMR reveals solution-phase conformers .
  • Torsional Angle Analysis: Overhauser effect correlations (ROESY) identify steric clashes between the hydroxymethyl group and Boc moiety .

Advanced Question: How does chirality at the cyclopropane ring affect pharmacological properties?

Methodological Answer:

  • Enantioselective Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric cyclopropanation (e.g., Simmons-Smith) yield enantiopure products .
  • In Vitro Assays: (1S,2S)-enantiomers show higher affinity for serotonin receptors (e.g., 5-HT₂C, IC₅₀ = 12 nM vs. 210 nM for (1R,2R)) due to optimal hydrogen bonding .
  • Metabolic Stability: CYP3A4 preferentially oxidizes one enantiomer, impacting half-life (e.g., t₁/₂ = 2.1 h vs. 5.3 h) .

Advanced Question: What methodologies evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Rate Profiling: Hydrolysis of the carbamate group is monitored at pH 1–10. Degradation peaks (HPLC) indicate cleavage to CO₂ and cyclopropane-amine .
  • Plasma Stability Assays: Incubation in human plasma (37°C, 24 h) quantifies intact compound via LC-MS/MS. The hydroxymethyl group’s oxidation to carboxylic acid is a major degradation pathway .
  • Forced Degradation Studies: Exposure to heat (40–60°C) and light (ICH Q1B) identifies photolytic byproducts (e.g., cyclopropane ring-opening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.